molecular formula C9H8F3N2O2S+ B13423597 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium CAS No. 46811-46-5

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium

Cat. No.: B13423597
CAS No.: 46811-46-5
M. Wt: 265.23 g/mol
InChI Key: VCYZOJIUAANVEU-UHFFFAOYSA-N
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Description

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is a diazonium compound characterized by the presence of an ethylsulfonyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium typically involves the diazotization of 2-Ethylsulfonyl-5-(trifluoromethyl)aniline. The process generally includes the following steps:

    Nitration: The starting material, 2-Ethylsulfonyl-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl hydrazine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed.

Major Products Formed

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo compounds and dyes.

    Reduction Reactions: Aryl hydrazines.

Scientific Research Applications

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium involves the formation of reactive intermediates such as aryl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonyl-5-(trifluoromethyl)benzenediazonium
  • 2-Ethylsulfonyl-4-(trifluoromethyl)benzenediazonium
  • 2-Ethylsulfonyl-5-(difluoromethyl)benzenediazonium

Uniqueness

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is unique due to the presence of both ethylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties

Properties

CAS No.

46811-46-5

Molecular Formula

C9H8F3N2O2S+

Molecular Weight

265.23 g/mol

IUPAC Name

2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium

InChI

InChI=1S/C9H8F3N2O2S/c1-2-17(15,16)8-4-3-6(9(10,11)12)5-7(8)14-13/h3-5H,2H2,1H3/q+1

InChI Key

VCYZOJIUAANVEU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+]#N

Origin of Product

United States

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